2-Bromo-2'-chloroacetophenone

Catalog No.
S1482751
CAS No.
5000-66-8
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2'-chloroacetophenone

CAS Number

5000-66-8

Product Name

2-Bromo-2'-chloroacetophenone

IUPAC Name

2-bromo-1-(2-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2

InChI Key

WZWWEVCLPKAQTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CBr)Cl

Synonyms

2-Bromo-1-(2-chlorophenyl)ethanone; o-Chlorophenacyl Bromide; Bromomethyl 2-Chlorophenyl Ketone; 2-Bromo-2’-chloroacetophenone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)Cl

Synthesis:

2-Bromo-2'-chloroacetophenone can be synthesized through various methods, including the Friedel-Crafts acylation of 2-bromo-toluene with chloroacetic acid in the presence of a Lewis acid catalyst like aluminum chloride [].

Applications:

While research on 2-Bromo-2'-chloroacetophenone itself is relatively limited, its structure holds potential for various scientific applications:

  • Organic synthesis: Its reactive functional groups (bromide and ketone) can serve as useful starting materials for further organic transformations, allowing the creation of diverse new molecules [].
  • Medicinal chemistry: The presence of the halogenated groups and the ketone functionality might offer interesting properties for potential drug discovery and development, although further exploration is needed []. However, it's important to note that the compound itself exhibits harmful properties (discussed later), making it unsuitable for direct use as a drug.
  • Material science: The molecule's structure could potentially be modified to create new materials with specific functionalities, although specific research in this area is currently scarce.

Safety Considerations:

It's crucial to emphasize that 2-Bromo-2'-chloroacetophenone is a harmful substance. It is classified as a severe skin and eye irritant and can cause serious health hazards upon exposure. Safety data sheets from chemical suppliers like Sigma-Aldrich [] highlight these dangers and provide detailed handling and storage recommendations.

2-Bromo-2'-chloroacetophenone is an organic compound with the molecular formula C₈H₆BrClO. It is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, specifically at the 2- and 2'-positions relative to the acetophenone moiety. This compound appears as a yellow solid and is soluble in organic solvents such as acetone, chloroform, ethyl acetate, and methanol . Its unique structure contributes to its reactivity and potential applications in various

Currently, there is no scientific research readily available on the specific mechanism of action of 2-bromo-2'-chloroacetophenone in biological systems.

2-bromo-2'-chloroacetophenone is likely to be corrosive and irritating to skin and eyes due to the presence of halogen atoms. Standard laboratory safety protocols for handling organic chemicals should be followed when working with this compound [].

, including:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions. For instance, it can react with amines to form substituted derivatives.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing effects of the halogen substituents, which influence the reactivity of the aromatic ring .
  • Reduction Reactions: The carbonyl group in acetophenone can be reduced to form alcohols or other functional groups depending on the reducing agent used.

Several synthetic routes have been developed for the preparation of 2-bromo-2'-chloroacetophenone:

  • From 2'-Chloroacetophenone: This method involves bromination of 2'-chloroacetophenone using bromine in an appropriate solvent .
  • Via Friedel-Crafts Acylation: This approach utilizes a Friedel-Crafts acylation reaction followed by halogenation.
  • Direct Halogenation: The compound can also be synthesized by direct halogenation of acetophenone derivatives under controlled conditions.

Each method varies in terms of yield, reaction time, and required conditions, allowing chemists to choose the most suitable approach based on available resources and desired outcomes.

2-Bromo-2'-chloroacetophenone finds applications in various fields, including:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Chemical Research: Used as a reagent in laboratory settings for studying reaction mechanisms and developing new compounds.

Interaction studies involving 2-bromo-2'-chloroacetophenone typically focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in various chemical transformations and its potential as a precursor for more complex molecules. Additionally, understanding its interactions with biological systems can provide insights into its pharmacological properties.

Several compounds share structural similarities with 2-bromo-2'-chloroacetophenone. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-ChloroacetophenoneContains chlorine at the 2' positionLacks bromine; used in similar reactions
4-BromoacetophenoneBromine at the para positionDifferent substitution pattern affects reactivity
4-Chloro-4'-bromobenzophenoneBoth bromine and chlorine presentMore sterically hindered; different reactivity profile
3-Bromo-2'-chlorobenzaldehydeAldehyde instead of ketoneDifferent functional group alters properties

These comparisons highlight how variations in substituents can influence chemical behavior, reactivity, and potential applications. Each compound possesses unique characteristics that make it suitable for specific chemical processes or biological activities.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Bromo-2'-chloroacetophenone

Dates

Modify: 2023-09-14

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